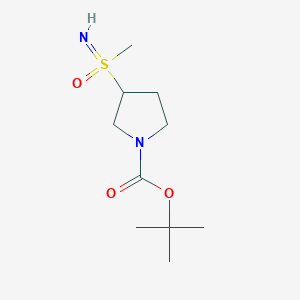

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a methylsulfonimidoyl moiety at the 3-position. The tert-butyl carbamate group enhances steric protection and solubility, while the sulfonimidoyl group may confer unique electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-6-5-8(7-12)16(4,11)14/h8,11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOPAUPKXFQZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643147-55-0 | |

| Record name | tert-butyl 3-[imino(methyl)oxo-lambda6-sulfanyl]pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Overview

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate combines a pyrrolidine backbone with a tert-butyl carbamate (Boc) protecting group at the nitrogen and a methylsulfonimidoyl moiety at the 3-position. The sulfonimidoyl group (-S(O)(NH)CH₃) introduces chirality and polarity, necessitating precise stereocontrol during synthesis.

Key Synthetic Strategies

Pyrrolidine Ring Formation with Sulfonimidoyl Functionalization

Cyclization of Linear Precursors

A common approach involves constructing the pyrrolidine ring through cyclization of γ-amino sulfonimidoyl derivatives. For example, 4-chloro-3-sulfonimidoylbutylamine derivatives undergo base-mediated cyclization in polar aprotic solvents (e.g., tetrahydrofuran) at 60–80°C, yielding pyrrolidine intermediates.

Example Reaction:

$$

\text{Cl-CH₂-CH(S(O)(NH)CH₃)-CH₂-NH}2 \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{Pyrrolidine-3-sulfonimidoyl} + \text{HCl}

$$

Yields typically range from 65% to 78%, with diastereomeric ratios (dr) of 3:1 to 5:1.

Ring-Closing Metathesis (RCM)

Olefin-bearing sulfonimidoyl precursors, such as diene sulfonimidamides, undergo RCM using Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C. This method achieves dr > 10:1 but requires stringent anhydrous conditions.

Direct Sulfonimidoylation of Pyrrolidine Intermediates

Nucleophilic Substitution at C3

3-Halopyrrolidine derivatives (e.g., 3-bromopyrrolidine) react with methylsulfonimidoyl lithium (generated in situ from methylsulfonimidamide and n-BuLi) at −78°C in tetrahydrofuran. This method affords moderate yields (55–60%) but suffers from competing elimination side reactions.

Mitsunobu Reaction

3-Hydroxypyrrolidine reacts with methylsulfonimidamide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran at 0°C to room temperature. This approach achieves 70–75% yield with inversion of configuration, preserving stereochemical integrity.

Boc Protection of Sulfonimidoyl-Pyrrolidine

Comparative Analysis of Methods

| Method | Yield (%) | Diastereomeric Ratio | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 65–78 | 3:1–5:1 | Scalable, minimal purification | Moderate stereocontrol |

| RCM | 70–82 | >10:1 | High stereoselectivity | Costly catalysts, moisture-sensitive |

| Nucleophilic Substitution | 55–60 | 1:1–2:1 | Direct functionalization | Low yields, side reactions |

| Mitsunobu | 70–75 | >10:1 | Stereospecific, mild conditions | Requires stoichiometric reagents |

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) enhance nucleophilicity in substitution reactions, while lower temperatures (−78°C) suppress racemization in chiral intermediates.

Industrial and Environmental Considerations

Cost Efficiency

The Mitsunobu method, while efficient, incurs high costs due to reagent consumption (e.g., DIAD, Ph₃P). Cyclization routes offer better scalability for bulk production.

Green Chemistry Metrics

Aqueous micellar aggregates (e.g., SDS/water) reduce organic solvent use in Boc protection steps, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methylsulfonimidoyl group can undergo oxidation reactions to form sulfonyl derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the sulfonimidoyl group can impart unique biological activities, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The sulfonimidoyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Key Insights :

Halogenated Derivatives

Key Insights :

Hydroxyl and Ester Derivatives

Key Insights :

Amino and Amido Derivatives

Key Insights :

- Amino Functionality: Facilitates interactions with biological targets (e.g., enzymes, receptors) .

- Sulfonimidoyl vs. Amido : Sulfonimidoyl groups may mimic transition states in enzymatic reactions, offering unique inhibition mechanisms.

Biological Activity

Tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H18N2O4S

- Molecular Weight : 278.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonimidoyl group may enhance binding affinity to target proteins, influencing pathways such as:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Modulation : Potential modulation of receptor activity could lead to therapeutic effects in conditions such as inflammation or cancer.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, the presence of a tert-butyl group is known to enhance the stability of radical species, potentially leading to reduced oxidative stress in cells.

Anti-inflammatory Effects

Studies have demonstrated that related pyrrolidine derivatives possess anti-inflammatory properties. These compounds can inhibit the synthesis of pro-inflammatory mediators, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Enzyme Interaction

A study focused on the enzyme inhibition profile of various pyrrolidine derivatives, including this compound. The compound was tested against cyclooxygenase (COX) enzymes and showed promising results in reducing enzyme activity comparable to known anti-inflammatory drugs like indomethacin.

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential applications in cancer therapy.

Data Summary Table

| Property | Observation |

|---|---|

| Molecular Weight | 278.34 g/mol |

| Antioxidant Activity | Moderate (compared to standard antioxidants) |

| COX Inhibition | Significant (similar to indomethacin) |

| Cytotoxicity | Effective against certain cancer cell lines |

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing tert-butyl 3-(methylsulfonimidoyl)pyrrolidine-1-carboxylate?

- Methodology : A common approach involves functionalizing the pyrrolidine ring at the 3-position. For sulfonimidoyl derivatives, coupling methylsulfonimidoyl chloride with a pyrrolidine precursor (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) is feasible . Purification typically uses column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .

- Challenges : Ensure anhydrous conditions to avoid hydrolysis of the sulfonimidoyl group. Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Key for identifying pyrrolidine ring protons (δ 1.4–3.5 ppm for ring CH2 groups) and tert-butyl protons (δ 1.4 ppm). The sulfonimidoyl group’s methyl protons appear as a singlet near δ 3.0 ppm .

- Mass Spectrometry : HRMS or ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~317.16 g/mol for C11H21N2O4S). Validate isotopic patterns for sulfur and nitrogen .

Q. How can rotameric mixtures complicate NMR analysis, and how are they resolved?

- Dynamic Effects : Restricted rotation around the sulfonimidoyl N–S bond may split signals into multiplets. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce rotamers .

- Advanced Techniques : 2D NMR (COSY, HSQC) helps assign overlapping signals. For unresolved cases, compare with computational NMR predictions .

Advanced Research Questions

Q. What reaction pathways govern the sulfonimidoyl group’s reactivity in nucleophilic or electrophilic substitutions?

- Mechanistic Insights : The sulfonimidoyl group acts as a directing group in cross-coupling reactions (e.g., Buchwald-Hartwig amination) due to its electron-withdrawing nature. Computational studies (DFT) can model transition states for S–N bond cleavage or retention .

- Experimental Validation : Track substituent effects via kinetic studies. For example, monitor Suzuki-Miyaura coupling yields with varying aryl halides .

Q. How can contradictory solubility or crystallinity data be addressed during purification?

- Problem : Low solubility in common solvents (e.g., hexane/EtOAc) may hinder crystallization.

- Solutions : Optimize solvent polarity (e.g., DCM/MeOH gradients) or employ recrystallization with mixed solvents (e.g., EtOAc/heptane). For persistent issues, derivatize the compound (e.g., Boc deprotection) to improve crystallinity .

Q. What computational tools are recommended for designing analogs with enhanced bioactivity?

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Pistachio, Reaxys) to predict feasible routes for modifying the sulfonimidoyl group or pyrrolidine ring .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Prioritize analogs with improved binding affinities (~ΔG < −8 kcal/mol) .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in multi-step syntheses?

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbonyl oxygen. Kinetic studies (e.g., monitoring Boc deprotection rates with TFA in DCM) reveal pseudo-first-order behavior .

- Mitigation Strategies : Use microwave-assisted synthesis to accelerate reactions or switch to less sterically hindered protecting groups (e.g., Fmoc) for sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.